molecular formula C17H13IN4 B12843923 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide

1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide

Cat. No.: B12843923
M. Wt: 400.22 g/mol
InChI Key: NPGWGNZIPWCHOF-UHFFFAOYSA-M
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Description

1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide typically involves a multi-step process. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine. This reaction undergoes a [4 + 1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the imidazopyrazine derivative . The reaction conditions are generally mild, and the use of iodine as a catalyst offers a cost-effective and efficient method for the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the iodine-catalyzed method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation or nitration can be achieved using halogens or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding amines.

Scientific Research Applications

1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like Aurora-A kinase, leading to anti-proliferative effects on cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H13IN4

Molecular Weight

400.22 g/mol

IUPAC Name

1,3-diphenylimidazo[4,5-b]pyrazin-3-ium;iodide

InChI

InChI=1S/C17H13N4.HI/c1-3-7-14(8-4-1)20-13-21(15-9-5-2-6-10-15)17-16(20)18-11-12-19-17;/h1-13H;1H/q+1;/p-1

InChI Key

NPGWGNZIPWCHOF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C=[N+](C3=NC=CN=C32)C4=CC=CC=C4.[I-]

Origin of Product

United States

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